molecular formula C6H9NOS B13609189 2-(Thiazol-4-yl)propan-2-ol

2-(Thiazol-4-yl)propan-2-ol

Cat. No.: B13609189
M. Wt: 143.21 g/mol
InChI Key: CRUOITCRZQYILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thiazol-4-yl)propan-2-ol is a secondary alcohol featuring a 1,3-thiazole heterocycle substituted at the 4-position. The compound’s molecular formula is C₆H₉NOS (derived from the thiazole ring, C₃H₃NS, and propan-2-ol, C₃H₇O, accounting for bond formation). Its structure comprises a hydroxyl-bearing tertiary carbon center attached to the thiazole ring, which contains sulfur and nitrogen atoms at positions 1 and 3, respectively.

The amino-substituted variant highlights the structural versatility of thiazole-based alcohols, where substituents on the heterocycle modulate electronic and steric properties.

Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

2-(1,3-thiazol-4-yl)propan-2-ol

InChI

InChI=1S/C6H9NOS/c1-6(2,8)5-3-9-4-7-5/h3-4,8H,1-2H3

InChI Key

CRUOITCRZQYILH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CSC=N1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiazol-4-yl)propan-2-ol typically involves the reaction of thiazole derivatives with appropriate reagents. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under acidic conditions . Another method involves the reaction of 2-chloro-1-(thiazol-4-yl)ethanone with sodium borohydride in methanol to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

2-(Thiazol-4-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Thiazol-4-yl)propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and photographic sensitizers

Mechanism of Action

The mechanism of action of 2-(Thiazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites makes it a versatile molecule in biological systems .

Comparison with Similar Compounds

Structural and Functional Analogues

2-(2-Amino-1,3-thiazol-4-yl)propan-2-ol
  • Molecular Formula : C₆H₁₀N₂OS
  • Key Features: An amino group at the thiazole’s 2-position enhances hydrogen-bonding capacity and basicity compared to the parent compound.
B. Indolyl-Propan-2-ol Derivatives (e.g., compounds from )
  • Molecular Formula : Complex structures (e.g., C₂₃H₂₉N₃O₅ for one derivative).
  • Key Features: Feature indole or substituted indole moieties linked to propan-2-ol. These compounds exhibit α₁-, α₂-, and β₁-adrenoceptor binding affinity and demonstrate antiarrhythmic, hypotensive, and spasmolytic activities .
  • Divergence : The indole ring’s larger aromatic system and methoxy substituents contribute to distinct pharmacokinetic profiles compared to thiazole-based analogs.
C. Thiazolidinone Derivatives (e.g., 5-(3,5-diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones)
  • Molecular Formula : Varied (e.g., C₁₄H₁₂N₂OS₂ for a representative example).
  • Key Features: Contain a thiazolidinone core with dihydropyrazole substituents. Synthesized via ethanol-mediated reflux, these compounds are explored for antimicrobial and anticancer activities .
  • Divergence: The thiazolidinone scaffold introduces a carbonyl group, altering electronic properties and reactivity compared to thiazole-propan-2-ol hybrids.

Comparative Analysis Table

Compound Molecular Formula Key Substituents Biological Activity/Applications Synthesis Method
2-(Thiazol-4-yl)propan-2-ol C₆H₉NOS Thiazol-4-yl, tertiary alcohol Not explicitly reported (inference: potential CNS or antimicrobial roles) Likely condensation reactions
2-(2-Amino-thiazol-4-yl)propan-2-ol C₆H₁₀N₂OS 2-Amino-thiazol-4-yl Commercial availability suggests use in drug discovery Ethanol-mediated condensation
Indolyl-propan-2-ol derivatives C₂₃H₂₉N₃O₅ Methoxy-indole, phenoxyethylamino Antiarrhythmic, adrenoceptor binding Multi-step organic synthesis
Thiazolidinone derivatives C₁₄H₁₂N₂OS₂ Thioxothiazolidinone, dihydropyrazole Antimicrobial (inference from structural class) Reflux in ethanol

Key Research Findings

Biological Activity: Indolyl-propan-2-ol derivatives demonstrate significant adrenoceptor modulation, suggesting that the propan-2-ol moiety may serve as a critical pharmacophore for receptor binding . In contrast, thiazole-based analogs might target different pathways due to the sulfur atom’s electronegativity and smaller aromatic system.

Synthetic Accessibility : Thiazole-propan-2-ol derivatives are synthesized via simpler routes (e.g., one-step condensation) compared to indole derivatives, which require multi-step protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.